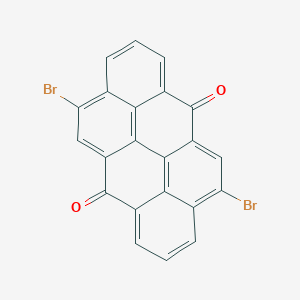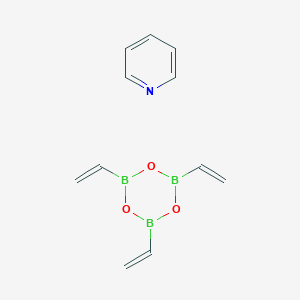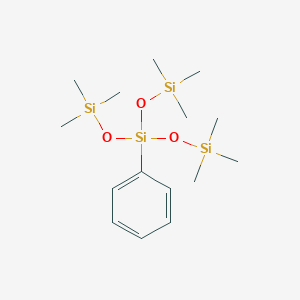
Triethylenglykolmonohexylether
Übersicht
Beschreibung
Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- is a useful research compound. Its molecular formula is C12H26O4 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lösungsmittel für organische Verbindungen
Triethylenglykolmonohexylether ist bekannt für seine hervorragenden Löseeigenschaften. Es ist besonders effektiv als Lösungsmittel für Harze, Öle, Wachse und Farbstoffe, da es chemisch stabil ist und mit Wasser und verschiedenen organischen Lösungsmitteln kompatibel ist . Dies macht es wertvoll für die Formulierung von Tinten, Beschichtungen und Klebstoffen, bei denen ein stabiles Lösungsmittel entscheidend ist.
Zwischenprodukt in der Weichmacherherstellung
Diese Verbindung dient als Zwischenprodukt bei der Herstellung von Weichmachern . Weichmacher sind Additive, die die Plastizität oder Fließfähigkeit des Materials erhöhen, zu dem sie hinzugefügt werden, einschließlich Kunststoffen, Beton und Tonen. Sie sind unerlässlich, um flexible Materialien für verschiedene Anwendungen zu schaffen.
Wärmeträgerfluide
Aufgrund seiner geringen Volatilität und seines höheren Siedepunkts wird this compound in Wärmeträgerfluiden verwendet . Diese Fluide werden in Systemen eingesetzt, in denen Wärme von einem Ort zum anderen übertragen werden muss, z. B. in Solarwasserheizungen oder Kühlsystemen.
Emulgatoren und Schmierstoffe
Die Molekülstruktur der Verbindung, die sowohl Ether- als auch Alkohol- funktionelle Gruppen umfasst, ermöglicht es ihr, als Emulgator zu wirken und Öl-Wasser-Gemische zu stabilisieren . Außerdem kann es in verschiedenen industriellen Prozessen als Schmiermittel verwendet werden, um einen reibungslosen Betrieb der Maschinen zu gewährleisten.
Elektrochemische Geräte
Im Bereich der Elektrochemie wird this compound bei der Herstellung von Polymer-Elektrolyten für Geräte wie Batterien und Kondensatoren verwendet . Seine Eigenschaften tragen zur Bildung stabiler und effizienter Elektrolyte bei.
Chromatographie und Massenspektrometrie
Die Verbindung wird in der Chromatographie und Massenspektrometrie zur Probenvorbereitung und als Bestandteil der mobilen Phase verwendet . Seine konstante Qualität und Löseeigenschaften gewährleisten zuverlässige und reproduzierbare Ergebnisse in analytischen Techniken.
Wirkmechanismus
Target of Action
Triethylene glycol monohexyl ether, also known as Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- or Triethylene glycol hexyl ether, is a versatile organic compound . .
Mode of Action
It’s known that the ether group in such compounds is more powerful than the methylene group, and the ethyl group is more effective than the hydroxyl group to improve the absorption ability of the absorbents .
Biochemical Pathways
It’s known that glycol ethers, as a class of chemicals having longer hydrocarbon-like alkoxide groups, display solubility more characteristic of hydrocarbons The ether groups introduce additional sites for hydrogen bonding with improved hydrophilic solubility performance .
Result of Action
It’s known that glycol ethers are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the CELLOSOLVE and CARBITOL™ solvents and the alkoxytriglycol glycol ethers accounts for their unique solvency properties .
Action Environment
The action of Triethylene glycol monohexyl ether can be influenced by environmental factors. For instance, a lower temperature tends to facilitate the absorption process by increasing the absorption ability . .
Eigenschaften
IUPAC Name |
2-[2-(2-hexoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4/c1-2-3-4-5-7-14-9-11-16-12-10-15-8-6-13/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGICCULPCWNRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029333 | |
| Record name | Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25961-89-1 | |
| Record name | Triethylene glycol monohexyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25961-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol hexyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025961891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-(hexyloxy)ethoxy]ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOL HEXYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80BR5M3ZTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Triethylene Glycol Monohexyl Ether?
A1: Triethylene Glycol Monohexyl Ether is a nonionic surfactant with the molecular formula C12H26O4 and a molecular weight of 234.34 g/mol. While spectroscopic data is not explicitly provided in the research excerpts, its structure suggests characteristic peaks in techniques like NMR and IR spectroscopy, corresponding to its ether and alkyl functional groups.
Q2: How does Triethylene Glycol Monohexyl Ether behave in aqueous solutions?
A: Research indicates that Triethylene Glycol Monohexyl Ether forms micelles in water above a certain concentration, known as the critical micelle concentration (CMC) [, ]. The kinetics of this micelle formation and the exchange of monomers between micelles and the surrounding solution have been studied using ultrasonic absorption spectroscopy [, ]. These studies revealed the presence of relaxation processes associated with these dynamic equilibria.
Q3: Does the structure of the surfactant influence its behavior in solution?
A: Yes, the length of both the alkyl chain and the ethylene glycol chain in poly(ethylene glycol) monoalkyl ethers influences their aggregation behavior in water []. Shorter chain surfactants like Triethylene Glycol Monohexyl Ether exhibit more complex ultrasonic absorption spectra compared to longer chain variants, suggesting the presence of multiple simultaneous processes in solution [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















